Cas no 921883-57-0 (N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide)

N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- 3-Pyridazinecarboxamide, N-[4-(aminocarbonyl)phenyl]-1,6-dihydro-4-methoxy-6-oxo-1-phenyl-
- F2213-0179
- AKOS024628845
- N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
- 921883-57-0
-
- Inchi: 1S/C19H16N4O4/c1-27-15-11-16(24)23(14-5-3-2-4-6-14)22-17(15)19(26)21-13-9-7-12(8-10-13)18(20)25/h2-11H,1H3,(H2,20,25)(H,21,26)
- InChI Key: ZKLJXHXQTPHSJY-UHFFFAOYSA-N
- SMILES: C1(C(NC2=CC=C(C(N)=O)C=C2)=O)=NN(C2=CC=CC=C2)C(=O)C=C1OC
Computed Properties
- Exact Mass: 364.11715500g/mol
- Monoisotopic Mass: 364.11715500g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 659
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 114Ų
- XLogP3: 1.3
Experimental Properties
- Density: 1.36±0.1 g/cm3(Predicted)
- pka: 10.17±0.70(Predicted)
N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2213-0179-1mg |
N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide |
921883-57-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2213-0179-2mg |
N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide |
921883-57-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2213-0179-20mg |
N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide |
921883-57-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2213-0179-50mg |
N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide |
921883-57-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2213-0179-15mg |
N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide |
921883-57-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2213-0179-2μmol |
N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide |
921883-57-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2213-0179-25mg |
N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide |
921883-57-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2213-0179-75mg |
N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide |
921883-57-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2213-0179-40mg |
N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide |
921883-57-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2213-0179-10mg |
N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide |
921883-57-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide Related Literature
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
Additional information on N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide: A Comprehensive Overview
N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS No. 921883-57-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential therapeutic applications and has been the subject of numerous studies aimed at elucidating its biological activities and mechanisms of action.
The molecular structure of N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is composed of a pyridazine core, substituted with a carbamoyl group, a methoxy group, and a phenyl group. These functional groups contribute to the compound's overall stability and reactivity, making it an interesting candidate for various biological assays.
Recent research has highlighted the potential of N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide as an inhibitor of specific enzymes involved in disease pathways. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in cancer therapy. The ability to selectively inhibit these kinases can lead to reduced tumor growth and improved patient outcomes.
In addition to its anti-cancer properties, N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has also been investigated for its anti-inflammatory effects. In vitro and in vivo studies have demonstrated that this compound can effectively reduce inflammation by modulating the expression of pro-inflammatory cytokines. This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
The pharmacokinetic properties of N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low toxicity make it suitable for further development as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide in human subjects. Preliminary results from phase I trials have been encouraging, with the compound demonstrating good tolerability and dose-dependent therapeutic effects. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.
The synthetic route for producing N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is well-established and involves several key steps. The synthesis typically begins with the formation of the pyridazine core through a condensation reaction between appropriate starting materials. Subsequent functionalization steps introduce the carbamoyl, methoxy, and phenyl groups to yield the final product. The high yield and purity of this synthetic process make it suitable for large-scale production.
In conclusion, N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS No. 921883-57-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features, combined with favorable pharmacokinetic properties and promising clinical results, position it as a valuable candidate for further research and development in the pharmaceutical industry.
921883-57-0 (N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide) Related Products
- 1806960-94-0(Ethyl 3-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine-2-carboxylate)
- 1286699-21-5(N-(4-chlorophenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide)
- 1701943-87-4(2-(4-(1-hydroxyethyl)piperidin-1-yl)butanoic acid)
- 73153-48-7(N-(2-methanesulfonylphenyl)benzamide)
- 916210-72-5(5-4-(aminomethyl)phenylimidazolidine-2,4-dione)
- 2138395-27-2(3-[4-(2-Methylpropyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione)
- 893098-01-6(2-(4-benzylbenzamido)-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide)
- 2764008-94-6(rac-methyl (1R,5S,6R,7S)-7-(fluorosulfonyl)bicyclo3.2.0heptane-6-carboxylate)
- 2307772-22-9([(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride)
- 474944-18-8(2-cyano-3-[2-(difluoromethoxy)phenyl]-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide)




